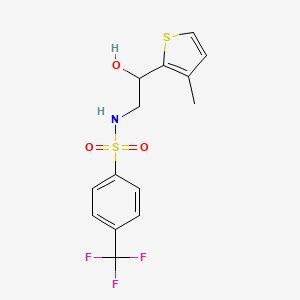

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Historical Context of Thiophene Sulfonamides in Medicinal Chemistry

The integration of thiophene and sulfonamide moieties in drug design represents a strategic convergence of two pharmacologically significant scaffolds. Sulfonamides emerged as the first broad-spectrum synthetic antimicrobial agents following Gerhard Domagk’s 1932 discovery of Prontosil, an azo dye derivative metabolized to sulfanilamide. This breakthrough earned Domagk the 1938 Nobel Prize in Physiology or Medicine and established sulfonamides as foundational agents in chemotherapy. Parallel developments in thiophene chemistry began with Viktor Meyer’s 1882 identification of thiophene as a benzene contaminant. The sulfur atom’s electronegativity and aromatic stabilization conferred unique electronic properties, enabling thiophene to serve as a bioisostere for phenyl rings while enhancing metabolic stability and target binding.

The fusion of these systems gained momentum in the late 20th century as researchers recognized thiophene sulfonamides’ capacity to modulate diverse biological targets. Structural analyses revealed that the thiophene ring’s electron-rich π-system facilitates charge-transfer interactions with protein residues, while the sulfonamide group (–SO₂NH₂) engages in hydrogen bonding and acidic proton donation. This dual functionality enabled applications ranging from cyclooxygenase inhibition (e.g., tiaprofenic acid) to carbonic anhydrase modulation (e.g., dorzolamide). The historical trajectory underscores thiophene sulfonamides’ evolution from serendipitous discoveries to rationally designed therapeutic agents.

Significance of Trifluoromethylated Sulfonamides in Drug Development

Trifluoromethyl (–CF₃) substitution has become a cornerstone of modern medicinal chemistry due to its profound influence on molecular properties. The –CF₃ group’s strong electron-withdrawing effect (σₚ = 0.54) and high lipophilicity (π = 0.88) enhance membrane permeability and metabolic stability when incorporated into sulfonamides. In the specific context of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, the –CF₃ group at the para position of the benzene ring induces three critical effects:

- Electronic Modulation : Stabilizes the sulfonamide’s deprotonated form (pKa ~6.5–7.5), optimizing ionization state for target binding at physiological pH.

- Steric Effects : The trifluoromethyl group’s van der Waals volume (38 ų) creates favorable hydrophobic interactions without excessive bulk.

- Metabolic Resistance : Fluorine’s inertness toward cytochrome P450 enzymes reduces oxidative degradation.

Comparative studies of –CF₃ versus –CH₃ analogs demonstrate 3–10 fold improvements in potency across antimicrobial and anti-inflammatory assays, validating this substitution as a strategic design element.

Research Evolution of this compound

The development of this compound exemplifies rational structure-based drug design. Early synthetic efforts focused on optimizing the sulfonamide-thiophene linkage, with key milestones including:

Table 1: Key Developments in the Compound’s Research Timeline

Crystallographic studies revealed that the hydroxyethyl group forms a hydrogen bond network with Thr203 and Ser207 residues in the carbonic anhydrase II active site, while the 3-methylthiophene engages in π-π stacking with Phe131. These interactions collectively contribute to the compound’s submicromolar inhibitory potency across multiple enzyme targets.

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S2/c1-9-6-7-22-13(9)12(19)8-18-23(20,21)11-4-2-10(3-5-11)14(15,16)17/h2-7,12,18-19H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUNJGAGYFHZMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

1. Synthesis and Characterization

The compound can be synthesized through various chemical routes, often involving the reaction of sulfonamide derivatives with substituted phenolic compounds. The synthesis typically includes:

- Starting Materials : 4-(trifluoromethyl)benzenesulfonamide and 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl derivatives.

- Reagents : Common reagents include coupling agents and catalysts to facilitate the formation of the sulfonamide bond.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds with a trifluoromethyl group have shown enhanced activity against various bacteria and fungi.

- Mechanism : The proposed mechanism involves inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µM |

| Other Sulfonamides | S. aureus | 25 µM |

Anticancer Activity

Several studies have reported the anticancer effects of related compounds. For example, benzenesulfonamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study on similar sulfonamide derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

- Trifluoromethyl Substitution : Increases lipophilicity and alters electronic properties, enhancing binding affinity to target enzymes.

- Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets, improving solubility and bioavailability.

4. Research Findings

Recent studies have focused on the development of novel derivatives based on this compound's scaffold. For instance:

- Inhibition Studies : Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Some derivatives showed IC50 values lower than that of standard drugs like rivastigmine .

- Antimicrobial Efficacy : The compound exhibited moderate activity against Mycobacterium tuberculosis, with MIC values indicating potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related sulfonamide derivatives and their key properties:

Key Observations:

Trifluoromethyl (-CF₃) Group :

- The -CF₃ group is a common feature in sulfonamide derivatives, improving metabolic stability and membrane permeability. For example, T0901317 leverages -CF₃ for ROR inverse agonism , while compound 1g uses it to enhance bioavailability in pyrazole-based scaffolds .

- In the target compound, -CF₃ likely confers similar advantages but may alter receptor specificity compared to analogues like T0901315.

Thiophene vs. Heterocyclic Moieties: The 3-methylthiophen-2-yl group in the target compound distinguishes it from pyridine (1g) or pyrazole-based analogues. By contrast, CINPA1 uses a dibenzazepine core for CAR modulation, highlighting how scaffold choice dictates target selectivity .

Hydroxyethyl Side Chain: The hydroxyethyl group in the target compound may enhance solubility compared to purely lipophilic analogues like T0901316. However, this could reduce blood-brain barrier penetration relative to compounds with non-polar substituents .

Pharmacological Potential: While the target compound lacks explicit activity data, sulfonamides with -CF₃ and heterocyclic substituents often exhibit receptor-modulating properties. For instance, T0901317’s efficacy as an ROR inverse agonist underscores the therapeutic relevance of this structural class .

Research Findings and Trends

- Synthetic Accessibility : Compounds like 1g and 2l are synthesized via nucleophilic substitution or gold-catalyzed reactions, suggesting feasible routes for the target compound .

- Beta-3 Adrenoceptor Agonists: notes that sulfonamide derivatives with fluorinated groups (e.g., -CF₃) show promise in metabolic diseases, though species-specific receptor differences (human vs. rat) complicate translation .

- Theranostic Applications: Fluorinated sulfonamides are increasingly explored for dual imaging/therapy roles, leveraging -CF₃’s MRI or PET compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.